molecular formula C13H24N2 B14600711 N-(2,2,6,6-Tetramethylpiperidin-1-yl)cyclobutanimine CAS No. 61195-62-8

N-(2,2,6,6-Tetramethylpiperidin-1-yl)cyclobutanimine

Cat. No.: B14600711
CAS No.: 61195-62-8
M. Wt: 208.34 g/mol
InChI Key: QDLRKFJDHKDEIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,2,6,6-Tetramethylpiperidin-1-yl)cyclobutanimine is an organic compound that belongs to the class of piperidines. It is characterized by the presence of a cyclobutanimine group attached to a tetramethylpiperidinyl moiety. This compound is known for its stability and unique chemical properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2,6,6-Tetramethylpiperidin-1-yl)cyclobutanimine typically involves the conjugate addition reaction of ammonia to phorone, followed by the reduction of the intermediate triacetone amine in a Wolff-Kishner reaction . This method ensures the formation of the desired compound with high purity and yield.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for efficiency and cost-effectiveness, ensuring the compound is produced in sufficient quantities for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(2,2,6,6-Tetramethylpiperidin-1-yl)cyclobutanimine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Oxone is commonly used as an oxidant.

    Reduction: Hydrogen gas in the presence of a catalyst is used for reduction reactions.

    Substitution: Halides and other electrophiles are used in substitution reactions.

Major Products Formed

Scientific Research Applications

N-(2,2,6,6-Tetramethylpiperidin-1-yl)cyclobutanimine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2,2,6,6-Tetramethylpiperidin-1-yl)cyclobutanimine involves its interaction with molecular targets and pathways. The compound acts as a hindered base, which allows it to participate in various chemical reactions without undergoing significant structural changes . Its stability and reactivity make it a valuable tool in synthetic chemistry.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its cyclobutanimine group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.

Properties

CAS No.

61195-62-8

Molecular Formula

C13H24N2

Molecular Weight

208.34 g/mol

IUPAC Name

N-(2,2,6,6-tetramethylpiperidin-1-yl)cyclobutanimine

InChI

InChI=1S/C13H24N2/c1-12(2)9-6-10-13(3,4)15(12)14-11-7-5-8-11/h5-10H2,1-4H3

InChI Key

QDLRKFJDHKDEIT-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC(N1N=C2CCC2)(C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.